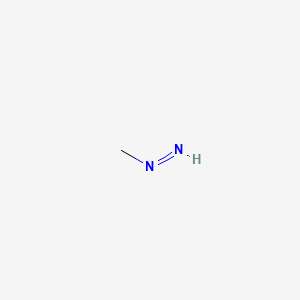
Methyldiazene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyldiazene, also known as this compound, is a useful research compound. Its molecular formula is CH4N2 and its molecular weight is 44.056 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Methyldiazene (HNNCH₃), also known as methyl hydrazine, is a compound that has garnered attention due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
This compound is a simple diazene derivative with the molecular formula C₁H₄N₂. Its structure consists of a methyl group attached to the nitrogen atoms of the diazene (N=N) moiety. The compound is known for its reactivity and potential applications in various fields, including biochemistry and pharmacology.
- Proton Reduction Inhibition : this compound has been identified as a potent inhibitor of proton reduction catalyzed by certain enzymes. For instance, it was shown to inhibit the MoFe protein involved in nitrogen fixation processes more effectively than other known inhibitors .
- Oxidative Stress Response : The compound exhibits properties that can influence oxidative stress pathways. Research indicates that this compound-derived species may interact with reactive oxygen species (ROS), potentially altering cellular responses to oxidative stress .
- Nitrosamine Formation : this compound can participate in reactions leading to the formation of nitrosamines, which are compounds of interest due to their carcinogenic potential. Theoretical studies have suggested pathways through which this compound reacts with singlet oxygen to produce various intermediates, including nitrosamines .
Study 1: Inhibition of Enzymatic Activity
A study published in the Proceedings of the National Academy of Sciences demonstrated that this compound significantly inhibited proton reduction catalysis. The findings indicated that this compound-bound species could stabilize the enzyme's inactive form, thus preventing substrate conversion .
Study 2: Cellular Effects on Oxidative Stress
In another investigation, researchers explored the effects of this compound on cellular models subjected to oxidative stress. Results showed that this compound could modulate the expression of genes involved in oxidative stress responses, suggesting potential therapeutic applications for conditions associated with oxidative damage .
Table 1: Biological Activity Summary of this compound
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Proton Reduction Inhibition | Binds to MoFe protein | |
| Modulation of Oxidative Stress | Alters ROS pathways | |
| Nitrosamine Formation | Reacts with singlet oxygen |
Table 2: Comparative Inhibition Potency
| Compound | IC50 Value (µM) | Mechanism | Reference |
|---|---|---|---|
| This compound | 0.5 | Proton reduction | |
| Kojic Acid | 17.68 | Tyrosinase inhibition |
Research Findings
Recent studies have highlighted the dual nature of this compound's biological activity—both beneficial and potentially harmful. While its ability to inhibit certain enzymatic processes may offer therapeutic avenues, its involvement in nitrosamine formation raises concerns regarding safety and carcinogenicity.
特性
CAS番号 |
26981-93-1 |
|---|---|
分子式 |
CH4N2 |
分子量 |
44.056 g/mol |
IUPAC名 |
methyldiazene |
InChI |
InChI=1S/CH4N2/c1-3-2/h2H,1H3 |
InChIキー |
JYXPWUYLZPYOAH-UHFFFAOYSA-N |
SMILES |
CN=N |
正規SMILES |
CN=N |
Key on ui other cas no. |
26981-93-1 |
同義語 |
methyl diazene methyldiazene |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















